![molecular formula C16H22O6 B086374 (3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol CAS No. 14897-51-9](/img/structure/B86374.png)
(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyran-based compounds involves the reaction of in situ generated ArTe-Na+ with organic halides or other precursor materials. These methods are employed for generating derivatives with varied substitutions, demonstrating the versatility and complexity of pyran synthesis techniques. For instance, the synthesis of 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran and related compounds showcases the use of tellurium-mediated reactions, providing insights into the synthesis strategies for similar pyran compounds (Singh et al., 2001).
Molecular Structure Analysis
The molecular structure of pyran-based compounds can be intricate, with specific spatial configurations affecting their chemical behavior. For example, the study of 6-Hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[b]pyran by Jha et al. provides insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the structure of our compound of interest (Jha et al., 2000).
Chemical Reactions and Properties
Pyran derivatives exhibit a variety of chemical reactions due to the functional groups attached to the pyran core. These reactions can include nucleophilic additions, cyclizations, and electrophilic substitutions, reflecting the compound's reactivity and interaction with different chemical agents. For instance, the work by Georgiadis provides examples of the hydrogenolysis and subsequent reactions forming different pyran-based structures, relevant to understanding the chemical behavior of similar compounds (Georgiadis, 1986).
Physical Properties Analysis
The physical properties of pyran derivatives, such as solubility, melting point, and optical activity, are influenced by their molecular structure. These properties are crucial for their application in synthesis and their behavior in different environments. Studies like those by Sadeghi on novel pyran-annulated heterocycles highlight the importance of these physical characteristics in the synthesis and application of pyran compounds (Sadeghi, 2019).
Scientific Research Applications
Asymmetric Syntheses and Chemical Reactions
The compound has been utilized in asymmetric syntheses, like the synthesis of polyhydroxylated quinolizidines. These syntheses involve cross-aldol reactions, providing insights into diastereoselective condensation and transformations into various complex structures (Schaller & Vogel, 2000). Additionally, it plays a role in non-iterative asymmetric synthesis of C15 polyketide spiroketals, contributing to the field of organic chemistry and medicinal chemistry (Meilert et al., 2004).
Catalytic Applications
The compound has been identified as a ketone catalyst used in stereoselective CH activation of vicinal diols. This application is significant in the development of novel synthetic routes and methodologies in organic chemistry (Ramirez & Shi, 2012).
Reactions with Isoxazolines and Pyrans
It has been involved in reactions with isoxazolines and pyrans, leading to the formation of various derivatives. These reactions are crucial for understanding the mechanisms of N–O and C–C bond cleavage and hydrolysis in organic synthesis (Nitta et al., 1985).
Role in Synthesis of Fused Pyran Derivatives
The compound has been employed in the synthesis of novel fused pyran derivatives. This showcases its importance in the synthesis of complex organic structures, contributing to advancements in organic synthesis and drug discovery (Qian et al., 2017).
properties
IUPAC Name |
(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-16(2)21-13-11(8-17)20-15(12(18)14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYATHUHNJVXFV-UXXRCYHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)OCC3=CC=CC=C3)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)O)OCC3=CC=CC=C3)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azaspiro[4.5]decane](/img/structure/B86298.png)

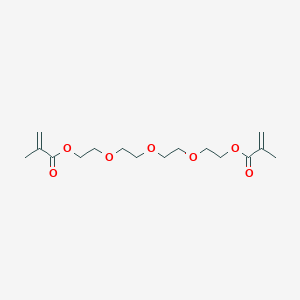
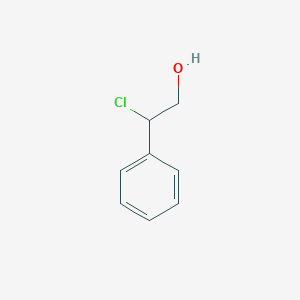
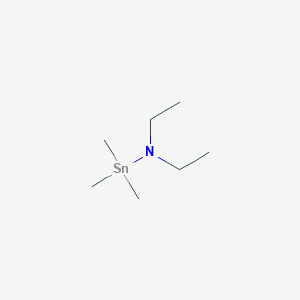

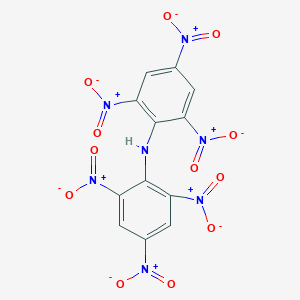
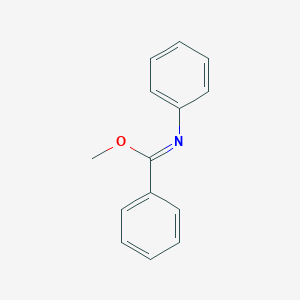
![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)
![[1,1'-Biphenyl]-2,5-diol, 2'-chloro-](/img/structure/B86314.png)
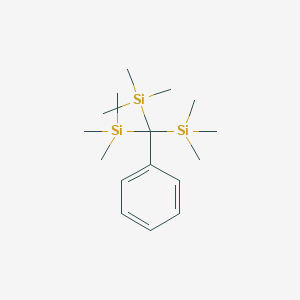
![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)